molecular formula C9H16N4O2S B2670470 N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 627837-60-9

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No. B2670470
CAS RN: 627837-60-9
M. Wt: 244.31
InChI Key: ONANFVOQDHHSGY-UHFFFAOYSA-N
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Description

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide, also known as DHPS, is a novel compound with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. DHPS is a hydrazone derivative of pyridine-3-sulfonamide, with a molecular formula of C10H17N3O3S. It has a molecular weight of 261.33 g/mol and is a colorless solid at room temperature. DHPS has been studied extensively due to its unique properties and potential applications.

Scientific Research Applications

Antimycobacterial Agents Development

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide derivatives have shown significant potential in the development of antimycobacterial agents. A study by Güzel et al. (2009) reported the synthesis of sulfonamides evaluated as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis, indicating their utility in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyridin-3-yl-sulfonamides and imidazo[2,1-b][1,3]thiazol-5-ylsulfonamides, demonstrates the versatility of this compound derivatives in organic chemistry. Rozentsveig et al. (2013) developed a one-pot two-stage method for the synthesis of these compounds, showcasing the chemical reactivity and application of these sulfonamides in creating diverse heterocyclic structures (Rozentsveig et al., 2013).

Antibacterial and Antioxidant Activities

Research on this compound derivatives has also extended into the exploration of their antibacterial and antioxidant activities. Dragostin et al. (2013) synthesized a series of N-(arylidene)hydrazinoacetyl sulfonamides, revealing significant antibacterial activity against various bacterial strains and notable antioxidant potential, comparable to ascorbic acid in some cases (Dragostin et al., 2013).

Antiglaucoma Drug Development

Sulfonamide derivatives, including those related to this compound, have been investigated for their potential in antiglaucoma drug development. Scozzafava et al. (2002) synthesized water-soluble sulfonamides incorporating polyamino-polycarboxylate tails, showing strong affinity toward carbonic anhydrase isozymes and the ability to lower intraocular pressure in rabbit eyes, indicating their relevance in developing novel antiglaucoma medications (Scozzafava et al., 2002).

Antiviral Activity Exploration

The exploration of antiviral activities of sulfonamide derivatives further highlights the scientific research applications of this compound. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, uncovering compounds with anti-tobacco mosaic virus activity, underscoring the potential of these derivatives in antiviral research (Chen et al., 2010).

properties

IUPAC Name

N,N-diethyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)8-5-6-9(12-10)11-7-8/h5-7H,3-4,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONANFVOQDHHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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